molecular formula C22H19ClN4O2S B11987224 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide

2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide

Cat. No.: B11987224
M. Wt: 438.9 g/mol
InChI Key: XTDLZWIHJWBFCN-WYMPLXKRSA-N
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Description

2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide is a complex organic compound that features a benzimidazole core linked to a chlorobenzyl group and a furan ring through a sulfanyl and hydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable aldehyde or carboxylic acid.

    Introduction of Chlorobenzyl Group: The chlorobenzyl group is introduced via nucleophilic substitution reactions, where the benzimidazole nitrogen attacks the chlorobenzyl chloride.

    Formation of Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the benzimidazole derivative with a thiol compound.

    Hydrazide Formation: The final step involves the condensation of the sulfanyl benzimidazole with an appropriate hydrazide derivative in the presence of a catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The benzimidazole and furan rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Halogenated derivatives, alkylated products

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in organic reactions.

    Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology

    Antimicrobial Activity: The compound has shown potential as an antimicrobial agent against various bacterial and fungal strains.

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it a candidate for drug development.

Medicine

    Anticancer Properties: Preliminary studies suggest that the compound may have anticancer properties, potentially inhibiting the growth of cancer cells.

    Anti-inflammatory Effects: It may also exhibit anti-inflammatory effects, making it useful in treating inflammatory diseases.

Industry

    Dye and Pigment Production: The compound can be used in the synthesis of dyes and pigments due to its chromophoric properties.

    Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of various pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole core can intercalate with DNA, disrupting replication and transcription processes. The chlorobenzyl group enhances lipophilicity, aiding in membrane penetration. The sulfanyl and hydrazide linkages facilitate binding to metal ions, which can inhibit metalloenzymes.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide
  • 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]acetohydrazide

Uniqueness

  • Structural Features : The presence of the furan ring and the specific positioning of the chlorobenzyl group make this compound unique compared to its analogs.
  • Biological Activity : The combination of these structural features contributes to its distinct biological activities, such as enhanced antimicrobial and anticancer properties.

Properties

Molecular Formula

C22H19ClN4O2S

Molecular Weight

438.9 g/mol

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-(5-methylfuran-2-yl)methylideneamino]acetamide

InChI

InChI=1S/C22H19ClN4O2S/c1-15-6-11-18(29-15)12-24-26-21(28)14-30-22-25-19-4-2-3-5-20(19)27(22)13-16-7-9-17(23)10-8-16/h2-12H,13-14H2,1H3,(H,26,28)/b24-12+

InChI Key

XTDLZWIHJWBFCN-WYMPLXKRSA-N

Isomeric SMILES

CC1=CC=C(O1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl

Canonical SMILES

CC1=CC=C(O1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl

Origin of Product

United States

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